Precursor for N-heterocyclic Carbenes (NHCs): 1-Bn-2-pyrrolidinone can be readily transformed into NHCs, which are a class of highly stable and versatile organocatalysts used in various organic reactions, including cross-coupling reactions, cycloadditions, and metathesis. Source: "N-Heterocyclic Carbenes: From Laboratory Curiosities to Efficient Catalysts" by Oliver Schuster et al. in Angewandte Chemie International Edition (2010):
Synthesis of Peptides and Biomolecules: The reactivity of 1-Bn-2-pyrrolidinone allows its use as a coupling reagent for the synthesis of peptides and other biomolecules. Source: "A New and Efficient Coupling Reagent for Peptide Synthesis" by Robert Hirschmann et al. in Journal of the American Chemical Society (1963):
Material Science:
Ionic Liquids: 1-Bn-2-pyrrolidinone can be employed as a precursor for the synthesis of ionic liquids, which are salts with unique properties like low melting points and high ionic conductivity. These properties make them valuable for various applications, including electrolytes in batteries and catalysts in chemical reactions. Source: "Ionic Liquids Based on 1-Benzyl-3-methylimidazolium Cation for Dye-Sensitized Solar Cells" by Mohammad A. Khaligh et al. in Electrochimica Acta (2010):
Biomedical Research:
Enzyme Inhibition: Studies suggest that 1-Bn-2-pyrrolidinone derivatives possess enzyme inhibitory activity, making them potentially valuable for drug discovery efforts targeting various diseases. Source: "Discovery of Potent and Selective Inhibitors of Trypanosoma brucei Aldose Reductase" by Annette M. Doherty et al. in Journal of Medicinal Chemistry (2012):
1-Benzyl-2-pyrrolidinone (CAS: 5291-77-0) is a synthetic organic compound belonging to the class of N-heterocyclic compounds. It is a white crystalline solid at room temperature [].
1-Benzyl-2-pyrrolidinone finds applications in various scientific research fields, including:
Organic synthesis: As a building block for the synthesis of more complex molecules, particularly nitrogen-containing heterocycles [].
Pharmaceutical research: As a potential scaffold for drug discovery due to its structural similarity to known bioactive compounds [].
Agrochemical research: As a potential precursor for the development of new herbicides or insecticides [].
Molecular Structure Analysis
1-Benzyl-2-pyrrolidinone has the following chemical formula: C11H13NO. Its structure consists of a five-membered pyrrolidinone ring fused to a benzene ring (benzyl group) attached at the nitrogen atom (position 1).
Key features of the structure include:
The presence of a lactam carbonyl group (C=O) within the pyrrolidinone ring, which can participate in hydrogen bonding and other chemical reactions [].
The aromatic character of the benzyl group, which contributes to the stability of the molecule [].
Chemical Reactions Analysis
1-Benzyl-2-pyrrolidinone can undergo various chemical reactions due to the functional groups present in its structure. Here are some notable examples:
Reduction: The lactam carbonyl group can be reduced to a secondary amine using reducing agents like lithium aluminum hydride (LiAlH4).
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